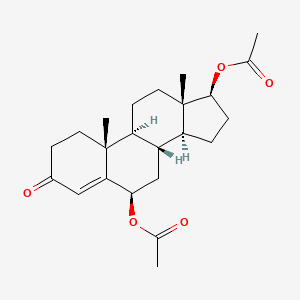
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate
Descripción
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate is a steroid ester, specifically a derivative of testosterone.
Propiedades
Número CAS |
2098-51-3 |
|---|---|
Fórmula molecular |
C23H32O5 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(6R,8R,9S,10R,13S,14S,17S)-6-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-20-12-16-17-5-6-21(28-14(2)25)23(17,4)10-8-18(16)22(3)9-7-15(26)11-19(20)22/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20+,21-,22+,23-/m0/s1 |
Clave InChI |
UIYVZBDIGKEIAK-XZUVIMIXSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |
Otros números CAS |
2098-51-3 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate typically involves the acetylation of 6beta,17beta-Dihydroxyandrost-4-en-3-one. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 6beta and 17beta positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is also common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The acetate groups can be replaced with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Acyl chlorides and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6beta,17beta-Diketone derivatives, while reduction can produce 6beta,17beta-Dihydroxy derivatives with different stereochemistry .
Aplicaciones Científicas De Investigación
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as CYP3A4 and CYP3A5, which mediate its metabolism. The compound’s effects are mediated through its conversion to active metabolites that interact with androgen receptors, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
11alpha,17beta-Dihydroxyandrost-4-en-3-one diacetate: Another steroid ester with similar structural features but different biological activity.
6beta-Hydroxytestosterone diacetate: A closely related compound with hydroxyl groups at different positions, leading to distinct properties.
Uniqueness
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate is unique due to its specific hydroxylation pattern and acetylation, which confer distinct chemical and biological properties. Its selective interaction with enzymes and receptors makes it a valuable compound for research and therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


